An In-Depth Technical Guide to the Structure Elucidation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The precise structural confirmation of such molecules is paramount to understanding their chemical reactivity, biological activity, and for ensuring intellectual property claims. This guide provides a comprehensive, in-depth overview of the analytical methodologies required for the unambiguous structure elucidation of this compound, grounded in established scientific principles and practical laboratory protocols.
The core structure of an indazole, a fused bicyclic system of benzene and pyrazole, can be substituted at various positions, leading to a diverse range of derivatives with distinct pharmacological properties.[1] Fluorine substitution, in particular, is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[2] Therefore, a rigorous and multi-faceted analytical approach is essential to confirm the regiochemistry of fluorination and methylation, as well as the overall molecular architecture.
This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction to achieve a self-validating and authoritative structural assignment.
Molecular Structure and Properties
| Property | Value |
| IUPAC Name | 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid |
| Molecular Formula | C₉H₆F₂N₂O₂ |
| Molecular Weight | 212.15 g/mol |
| CAS Number | 1329166-90-6 |
digraph "4_6_difluoro_1_methyl_1H_indazole_5_carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,1.5!"]; C3a [label="C", pos="0,2!"]; C4 [label="C", pos="1,2!"]; C5 [label="C", pos="1.5,1!"]; C6 [label="C", pos="1,0!"]; C7 [label="C", pos="0.5,-0.866!"]; C7a [label="C", pos="-0.5,-0.866!"];
// Substituent nodes Me [label="CH3", pos="-0.5,-1.866!"]; F4 [label="F", pos="1.5,3!"]; COOH [label="COOH", pos="2.5,1!"]; F6 [label="F", pos="1.5,-1!"]; H3[label="H", pos="-1.366,2!"]; H7 [label="H", pos="0.8,-1.732!"];
// Bonds N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a;
N1 -- Me; C4 -- F4; C5 -- COOH; C6 -- F6; C3 -- H3; C7 -- H7; }
Figure 1: Chemical structure of 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule.[3] For a fluorinated compound like 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) correlation experiments, is indispensable.
Predicted NMR Data
The following tables present the predicted NMR chemical shifts for the target molecule. These predictions are based on established increments for similar fluorinated indazole systems and computational models.[4][5][6][7][8]
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 13.0 | br s | 1H | COOH |
| ~8.0 | s | 1H | H-3 |
| ~7.5 | d | 1H | H-7 |
| ~4.0 | s | 3H | N-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | COOH |
| ~158 (dd, J ≈ 250, 15 Hz) | C-4 |
| ~155 (dd, J ≈ 250, 15 Hz) | C-6 |
| ~140 | C-7a |
| ~135 | C-3 |
| ~125 | C-3a |
| ~115 (dd, J ≈ 25, 5 Hz) | C-5 |
| ~100 (d, J ≈ 25 Hz) | C-7 |
| ~35 | N-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz
Table 3: Predicted ¹⁹F NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| -110 to -120 | F-4 |
| -120 to -130 | F-6 |
Reference: CFCl₃, Solvent: DMSO-d₆
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 2 seconds.
-
Observe for a singlet corresponding to the N-methyl group, two aromatic signals, and a broad singlet for the carboxylic acid proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: 101 MHz spectrometer, 1024 scans, relaxation delay of 5 seconds.
-
Expect to observe nine distinct carbon signals. The carbons attached to fluorine will appear as doublets of doublets due to C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Key parameters: 376 MHz spectrometer.
-
Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.
-
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It will definitively link the proton signals to their corresponding carbon atoms.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the entire molecule, including the positions of the substituents.[9]
-
Interpretation of NMR Data
The key to confirming the structure lies in the interpretation of the coupling patterns and correlations:
-
¹H-¹⁹F and ¹³C-¹⁹F Couplings: The magnitude of the coupling constants (J-values) between fluorine and the neighboring protons and carbons is highly dependent on the number of bonds separating them. This information is critical for confirming the 4 and 6 positions of the fluorine atoms.
-
HMBC Correlations: The HMBC spectrum will be instrumental in confirming the methylation at the N-1 position. A correlation between the N-methyl protons (~4.0 ppm) and the C-3 (~135 ppm) and C-7a (~140 ppm) carbons would provide unambiguous evidence for the N-1 methylation. The position of the carboxylic acid group at C-5 will be confirmed by correlations from H-7 to the carboxylic carbon (C-5 and COOH).
Figure 2: Key predicted HMBC correlations for structural confirmation.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Fragmentation
High-resolution mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high confidence.[10] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the molecule's fragmentation pattern, which can further support the proposed structure.[11]
Predicted Mass Spectrometry Data
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Elemental Composition |
| ESI+ | 213.0470 | [C₉H₇F₂N₂O₂]⁺ |
| ESI- | 211.0312 | [C₉H₅F₂N₂O₂]⁻ |
Table 5: Predicted Major Fragmentation Ions (ESI+)
| Predicted m/z | Proposed Fragment |
| 195.0365 | [M+H - H₂O]⁺ |
| 167.0416 | [M+H - H₂O - CO]⁺ |
| 139.0467 | [M+H - H₂O - 2CO]⁺ |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[12][13] For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[11]
-
Data Acquisition:
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.
-
Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and record the masses of the resulting fragment ions.
-
Interpretation of Mass Spectrometry Data
The accurate mass measurement should confirm the elemental formula of C₉H₆F₂N₂O₂. The fragmentation pattern will provide further structural evidence. For carboxylic acids, a common fragmentation pathway involves the loss of water and carbon monoxide.[14] The observation of these neutral losses will be consistent with the presence of the carboxylic acid functionality.
Figure 3: Predicted fragmentation pathway in positive ion ESI-MS.
Single Crystal X-ray Diffraction: The Definitive Structure
While NMR and MS provide powerful evidence for the structure, single crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[15] This technique is invaluable for confirming the regiochemistry of substitution on the aromatic ring.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common techniques include solvent layering and vapor diffusion.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.
-
Interpretation of X-ray Crystallography Data
The final refined crystal structure will provide a three-dimensional model of the molecule, confirming the connectivity of all atoms and the precise location of the fluorine atoms, the methyl group, and the carboxylic acid group on the indazole core. This data serves as the final and definitive piece of evidence in the structure elucidation process.
Proposed Synthesis
A plausible synthetic route to 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid can be adapted from known procedures for the synthesis of related indazole derivatives.[4][16]
Figure 4: Proposed synthetic workflow.
Detailed Synthetic Protocol
-
Nitration of 2,4,5-Trifluorobenzoic acid: Treat 2,4,5-trifluorobenzoic acid with a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the 3-position due to the directing effects of the existing substituents.
-
Reduction of the Nitro Group: Reduce the nitro group of 2,4,5-trifluoro-3-nitrobenzoic acid to an amino group using a suitable reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Cyclization: Treat the resulting 3-amino-2,4,5-trifluorobenzoic acid with sodium nitrite in an acidic medium to form a diazonium salt, which will then undergo intramolecular cyclization to form the indazole ring system, yielding 4,6-difluoro-1H-indazole-5-carboxylic acid.
-
N-Methylation: Methylate the N-1 position of the indazole ring using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.[1]
Conclusion
The structural elucidation of 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid requires a synergistic and rigorous analytical approach. The combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction provides a self-validating system for the unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, and together they form the bedrock of modern chemical characterization. The protocols and predicted data presented in this guide serve as a comprehensive roadmap for researchers and scientists engaged in the synthesis and analysis of novel chemical entities.
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